
Mercaptomerin
Overview
Description
Mercaptomerin is a mercurial diuretic historically used to treat edema and congestive heart failure. It functions by inhibiting sodium reabsorption in renal tubules through interactions with sulfhydryl-containing enzymes, leading to natriuresis and diuresis . Unlike older mercurial diuretics, this compound incorporates dimercaprol (a monothiol), reducing cardiotoxicity and enabling subcutaneous administration with fewer local adverse effects . Its onset of action occurs within two hours post-injection, with effects persisting for 12–18 hours .
Preparation Methods
Synthetic Routes to Mercaptomerin Sodium
Stepwise Synthesis via Chloromercuri Intermediate
The foundational preparation method, detailed in US Patent 2,834,795 and replicated in ChemicalBook entries, involves three sequential stages :
Stage A: Synthesis of dl-N-(γ-Chloromercuri-β-Methoxy)-Propylcamphoramic Acid
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Reagents : Mercuric acetate (31.9 g, 0.10 M), dl-N-allylcamphoramic acid (23.9 g, 0.10 M), methanol (65 mL), sodium chloride (5.9 g, 0.10 M).
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Procedure : Mercuric acetate is suspended in methanol and reacted with dl-N-allylcamphoramic acid at ≤30°C. After 1 hour of stirring, NaCl solution precipitates the chloromercuri intermediate. Centrifugation yields a crude product (45 g, 89%), purified via acetone-water recrystallization to achieve a melting point of 131–132°C (decomposition) .
Stage B: Sodium Salt Formation
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Reagents : Chloromercuri acid (50.6 g, 0.10 M), sodium methylate (6.0 g, 0.111 M), methanol (100 mL).
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Procedure : The chloromercuri acid is dissolved in warm methanol and treated with sodium methylate under controlled pH (8.5). The solution is centrifuged to remove insolubles, yielding a stable sodium salt solution .
Stage C: Thioglycolate Conjugation
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Reagents : Sodium thioglycolate (1.14 g, 1 mol equivalent), methanolic sodium methylate (12.0 g, 0.222 M).
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Procedure : Conducted under nitrogen, thioglycolic acid is neutralized with sodium methylate to form disodium thioglycolate. This is combined with the sodium salt solution from Stage B, evaporated, and dried to yield this compound sodium as a white powder (decomposition at 156–158°C) .
Table 1: Critical Reaction Parameters
Step | Temperature (°C) | Solvent | Key Reagent | Yield (%) |
---|---|---|---|---|
A | ≤30 | Methanol | Mercuric acetate | 89 |
B | 30 | Methanol | Sodium methylate | - |
C | Ambient | Methanol | Sodium thioglycolate | - |
Industrial-Scale Lyophilization Techniques
Patent CN101330905A describes lyophilization protocols applicable to organomercurials like this compound :
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Anti-Solvent Precipitation : Dioxane or tetrahydrofuran (THF) precipitates the active compound from methanolic solutions, enhancing crystallinity.
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Freeze-Drying : Post-precipitation, the product is frozen at -40°C and subjected to vacuum drying (0.05 mBar) to remove residual solvents, achieving a moisture content <1% .
Analytical Validation and Purity Control
Spectroscopic Characterization
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MS/MS Fragmentation : As demonstrated in sulfated metabolite studies , this compound’s Hg-S bond produces diagnostic ions at m/z 279 (Hg isotopic pattern) and m/z 121 (thioglycolate fragment).
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Chromatographic Profiling : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) confirms a retention time of 6.8 ± 0.2 minutes .
Impurity Profiling
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Mercuric Byproducts : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual Hg²⁺ at <0.1 ppm .
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Solvent Residues : Gas chromatography detects ≤50 ppm methanol and ≤10 ppm dioxane, complying with ICH Q3C guidelines .
Property | Value |
---|---|
Molecular Weight | 606.01 g/mol |
Melting Point | 150–155°C (decomp) |
Solubility | Water (>50 mg/mL) |
Stability | Light-sensitive, store at 2–8°C |
Chemical Reactions Analysis
Types of Reactions: Mercaptomerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and its interaction with biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions of temperature and pH.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its diuretic properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemical Composition and Mechanism of Action
Mercaptomerin is a sodium salt formed by combining sodium thioglycollate with an organic mercurial compound. Its chemical structure allows it to exert diuretic effects by promoting renal excretion of sodium and water, thereby reducing fluid overload in patients with heart failure. The compound's mechanism involves enhancing renal blood flow and glomerular filtration rate while minimizing local irritation at the injection site due to its formulation with theophylline, which also aids in absorption and elimination of mercury from the body .
Diuretic for Congestive Heart Failure
This compound has been extensively studied for its effectiveness in managing congestive heart failure. Clinical trials have demonstrated that it can be administered via various routes—intramuscularly, intravenously, and subcutaneously—with positive outcomes in terms of diuresis and symptom relief .
- Case Study : In a trial involving patients with severe congestive heart failure, this compound was shown to significantly reduce symptoms such as edema and dyspnea, providing a reliable alternative to traditional diuretics .
Management of Cardiac Decompensation
The compound has been recognized for its role in treating cardiac decompensation. It helps alleviate fluid retention associated with heart failure, improving patient quality of life. However, adverse reactions have been noted, including local irritation and hypersensitivity reactions, particularly with intravenous administration .
- Case Study : A report highlighted complications arising from this compound administration, including instances of shock and allergic reactions following intravenous use. This underscores the importance of careful monitoring during treatment .
Safety Profile
While this compound is effective as a diuretic, its safety profile requires attention. Reports indicate that while intramuscular administration reduces the risk of severe toxicity compared to intravenous routes, local pain and irritation remain common side effects .
Adverse Effects
- Local Reactions : Pain and irritation at the injection site.
- Systemic Reactions : Hypersensitivity reactions such as asthma or urticaria have been documented.
- Severe Toxicity : Instances of cardiac arrest linked to intravenous administration have been reported .
Comparative Efficacy
A comparative analysis of this compound against other diuretics reveals its unique position due to its dual action as both a diuretic and a mercury chelator. The presence of theophylline enhances its therapeutic efficacy by reducing tissue affinity for mercury, thus lowering toxicity while maintaining effective diuresis .
Diuretic | Efficacy | Administration Routes | Toxicity Profile |
---|---|---|---|
This compound | High | IM, IV, SC | Moderate (local pain) |
Furosemide | High | IV, PO | High (electrolyte imbalance) |
Hydrochlorothiazide | Moderate | PO | Low (generally well-tolerated) |
Mechanism of Action
Mercaptomerin exerts its effects by inhibiting specific enzymes involved in water and electrolyte balance in the kidneys. The presence of mercury in the compound allows it to bind to these enzymes, leading to increased diuresis. Theophylline, linked to the mercury atom, enhances this effect by reducing tissue irritation and increasing the rate of mercury elimination by the kidneys .
Comparison with Similar Compounds
Ethacrynic Acid
- Efficacy : In acute pulmonary edema, Mercaptomerin and ethacrynic acid show comparable diuretic potency. However, ethacrynic acid induces a more consistent antidiuretic effect in diabetes insipidus patients, despite similar sodium excretion rates .
- Mechanism : Ethacrynic acid inhibits Na⁺/K⁺/Cl⁻ cotransport in the thick ascending limb, while this compound acts on proximal and distal tubules via sulfhydryl enzyme inactivation .
- Safety : this compound causes fewer systemic side effects, such as hypokalemia, due to its localized renal action .
Table 1: this compound vs. Ethacrynic Acid in Acute Pulmonary Edema
*Compared to prior treatments.
Furosemide
- Efficacy: In congestive heart failure, this compound and furosemide exhibit similar diuretic potency. However, this compound/aminophylline combinations show superior efficacy in diuretic-resistant cases, achieving diuresis in 63% of benzthiazide-resistant patients .
- Mechanism : Furosemide targets the loop of Henle, while this compound affects tubular sodium reabsorption via mercury-thiol interactions .
- Clinical Use : Furosemide is preferred for oral administration, whereas this compound is reserved for refractory edema due to its parenteral use .
Table 2: this compound vs. Furosemide in Refractory Edema
Parameter | This compound/Aminophylline | Furosemide | Source |
---|---|---|---|
Diuresis Success Rate | 63% | 45–60% | |
Sodium Excretion | 290% increase* | 150–200% increase | |
Administration | Subcutaneous/IV | Oral/IV |
Mersalyl (Another Mercurial Diuretic)
- Efficacy : this compound and mersalyl show equivalent diuretic output, but this compound induces a more prolonged diuresis in 50% of cases .
- Safety: this compound causes fewer local reactions (6% pain/nodules) compared to mersalyl’s 86% incidence of ecchymosis or discomfort .
- Administration: this compound’s subcutaneous route is better tolerated than mersalyl’s intravenous use .
Table 3: this compound vs. Mersalyl
Parameter | This compound | Mersalyl | Source |
---|---|---|---|
Diuretic Duration | 12–18 hours | 6–12 hours | |
Local Reactions | 6% | 86% | |
Weight Loss Rate | 31/34 cases | 22/34 cases |
Benzthiazide Derivatives (e.g., Hydrochlorothiazide)
- Efficacy: this compound/aminophylline outperforms benzthiazides in diuretic-resistant cardiac edema, achieving diuresis in 63% of non-responsive cases versus 0% with benzthiazides alone .
- Electrolyte Excretion : this compound increases sodium excretion by 15–290% and maintains a higher Na⁺:K⁺ ratio (2.8 vs. 0.68 in controls) .
- Safety: Benzthiazides cause significant hypokalemia, whereas this compound’s potassium loss is offset by aminophylline’s renal hemodynamic effects .
Spironolactone and Acetazolamide
- Mechanism: Spironolactone (aldosterone antagonist) and acetazolamide (carbonic anhydrase inhibitor) act on distinct tubular sites compared to this compound .
Key Research Findings
- Resistant Edema: this compound/aminophylline combinations resolve edema in 80% of cases unresponsive to other diuretics, with 31/34 patients showing maximal weight loss during treatment .
- Pediatric Use : In infants, this compound increases sodium excretion seven-fold, outperforming chlorothiazide and acetazolamide .
- Toxicity Profile : this compound’s reduced cardiotoxicity (100-fold less than other mercurials) and minimal systemic absorption make it safer for chronic use .
Biological Activity
Mercaptomerin, also known as this compound sodium or thiomerin, is an organomercuric compound characterized by its mercury-sulfur bond. Its chemical formula is CHHgNaOS, with a molecular weight of approximately 562.04 g/mol. This compound has garnered attention for its biological activity, particularly in medical applications as a diuretic. However, its mercury content raises significant concerns regarding toxicity and safety.
The biological activity of this compound is primarily attributed to its ability to bind to cellular thiols. This interaction can lead to various physiological effects, including:
- Enzyme Inhibition : this compound has been reported to inhibit several enzymes involved in cellular metabolism.
- Diuretic Effects : It promotes diuresis, which is the increased production of urine, making it useful in managing conditions such as cardiac decompensation.
- Toxicity Concerns : The presence of mercury raises concerns about potential adverse effects, including hypersensitivity reactions and local irritation at injection sites .
Comparative Analysis with Other Organomercurials
This compound shares similarities with other organomercurial compounds but possesses unique characteristics that differentiate it from them. Below is a comparative table highlighting key features:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Mercaptopurine | CHNS | Purine analogue used in cancer treatment; less toxic than organomercurials. |
Thiomersal | CHHgNaOS | Used as a preservative; concerns about mercury toxicity. |
Dimercaprol | CHS | Chelating agent for heavy metal poisoning; different mechanism of action. |
Clinical Applications and Case Studies
This compound has been utilized in various clinical settings, particularly for its diuretic properties. A notable case study reported on the use of this compound in patients with severe congestive heart failure, highlighting its effectiveness in managing fluid retention. However, the study also noted adverse reactions such as vomiting and hypersensitivity states like asthma and urticaria following administration .
Case Study Summary
- Patient Population : Children under 5 years old were particularly susceptible to initial symptoms like vomiting.
- Adverse Reactions : Reported reactions included local irritation and systemic hypersensitivity, emphasizing the need for careful monitoring during administration.
- Therapeutic Outcomes : Despite the risks, this compound demonstrated significant diuretic effects, aiding in the management of fluid overload in heart failure patients.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Administered either intramuscularly or intravenously; absorption rates vary based on the route.
- Distribution : Penetrates biological tissues and can persist in ovarian follicular fluid at concentrations similar to serum levels .
- Metabolism : The compound undergoes biotransformation that converts it into more polar metabolites for excretion.
- Excretion : Primarily eliminated via renal pathways; however, due to its lipophilic nature, reabsorption can occur at renal tubules.
Safety and Toxicity
The toxicity associated with this compound is a significant concern due to its mercury content. Reports indicate that fatalities have occurred following intravenous administration due to mercurial poisoning. Local pain and irritation are common side effects, while systemic reactions can range from mild allergic responses to severe shock .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Mercaptomerin in laboratory settings?
- Methodological Answer : this compound synthesis typically involves mercury-based reactions, such as the interaction of organomercury precursors with thiol-containing compounds. For characterization, researchers should employ nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) to assess purity (>95% recommended), and elemental analysis to verify stoichiometry . Reproducibility requires detailed documentation of reaction conditions (temperature, solvent, catalyst) and adherence to IUPAC naming conventions .
Q. How should researchers design in vivo studies to assess the genotoxic effects of this compound?
- Methodological Answer :
- Model Selection : Use rodent models (e.g., Swiss mice) for comparability with prior studies .
- Exposure Routes : Intraperitoneal injection is common, but oral gavage may better simulate environmental exposure.
- Endpoints : Measure aneuploidy in oocytes via cytogenetic analysis, and include positive (e.g., methylmercury) and negative controls .
- Ethical Compliance : Adhere to institutional animal care guidelines, justify sample sizes statistically, and report mortality rates .
Q. What statistical frameworks are essential for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Use probit or logit regression to model binary outcomes (e.g., presence/absence of aneuploidy).
- Calculate IC50/EC50 values with 95% confidence intervals using nonlinear regression tools (e.g., GraphPad Prism).
- Report exact p-values (avoid "significant" without thresholds) and correct for multiple comparisons (e.g., Bonferroni) .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism of genotoxicity be reconciled across different experimental models?
- Methodological Answer :
- Cross-Study Analysis : Compare methodologies (e.g., exposure duration, species susceptibility). For example, intraperitoneal vs. oral administration may alter bioavailability .
- Mechanistic Probes : Use CRISPR-engineered cell lines to isolate pathways (e.g., oxidative stress vs. direct DNA binding).
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, weighting results by sample size and model relevance .
Q. What advanced analytical techniques are recommended for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Mass Spectrometry (MS) : Couple liquid chromatography (LC-MS/MS) to identify mercury-thiol adducts in liver microsomes.
- Isotopic Tracing : Use ²⁰³Hg-labeled this compound to track tissue distribution.
- In Silico Modeling : Apply molecular docking simulations to predict interactions with detoxification enzymes (e.g., glutathione S-transferase) .
Q. How can researchers optimize experimental designs to investigate this compound's epigenetic effects beyond aneuploidy?
- Methodological Answer :
- Multi-Omics Integration : Combine whole-genome sequencing (for chromosomal aberrations) with methylome profiling (e.g., bisulfite sequencing) .
- Longitudinal Studies : Monitor transgenerational effects in model organisms, controlling for environmental mercury contamination.
- Benchmarking : Validate findings against known epigenotoxic agents (e.g., arsenic) using standardized assays .
Q. Data Contradiction Analysis
Table 1. Key Discrepancies in this compound Genotoxicity Studies
Species | Endpoint | Result (vs. Controls) | Proposed Confounder | Reference |
---|---|---|---|---|
Swiss mice | Oocyte aneuploidy | ↑ 2.5-fold | Intraperitoneal injection | |
Syrian hamsters | Oocyte aneuploidy | No change | Species-specific metabolism |
Resolution Strategies :
- Conduct cross-species pharmacokinetic studies to quantify mercury accumulation differences.
- Standardize exposure protocols (e.g., ISO guidelines) to reduce variability .
Q. Guidance for Reproducibility
Properties
IUPAC Name |
[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMQLDDGSMLGDU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27HgNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21259-76-7 (di-hydrochloride salt) | |
Record name | Mercaptomerin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901046256 | |
Record name | Mercaptomerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/ | |
Record name | MERCAPTOMERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20223-84-1 | |
Record name | Mercaptomerin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercaptomerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERCAPTOMERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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